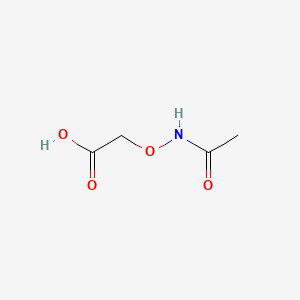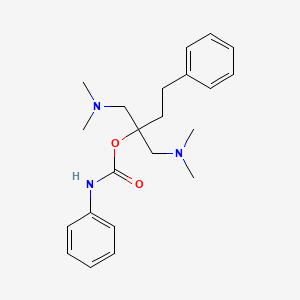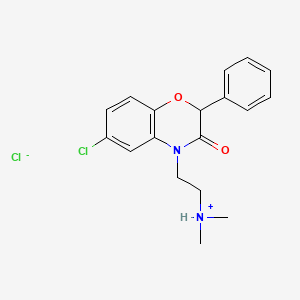
4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-4-(2-dimethylaminoethyl)-2-phenyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-4-(2-dimethylaminoethyl)-2-phenyl-, hydrochloride is a complex organic compound belonging to the benzoxazine family
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the benzoxazine ring. One common approach is the cyclization of o-aminophenol derivatives with formaldehyde and an appropriate aldehyde or ketone under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are often used to optimize the reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Addition: Electrophilic addition reactions may involve the use of halogens or other electrophiles.
Major Products Formed: The major products formed from these reactions include various derivatives of the benzoxazine ring, which can be further modified for specific applications.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, such as antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of various diseases.
Industry: Employed in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
This compound is unique compared to other similar compounds due to its specific structural features and functional groups. Some similar compounds include:
2H-1,4-Benzoxazin-3(4H)-one: A related benzoxazine derivative with different substituents.
6-Amino-2H-1,4-benzoxazin-3(4H)-one: Another benzoxazine derivative with an amino group.
Octahydro-2H-1,4-benzoxazine: A saturated version of the benzoxazine ring.
These compounds share the benzoxazine core but differ in their substituents and properties, leading to different applications and biological activities.
Properties
CAS No. |
57462-70-1 |
|---|---|
Molecular Formula |
C18H20Cl2N2O2 |
Molecular Weight |
367.3 g/mol |
IUPAC Name |
2-(6-chloro-3-oxo-2-phenyl-1,4-benzoxazin-4-yl)ethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C18H19ClN2O2.ClH/c1-20(2)10-11-21-15-12-14(19)8-9-16(15)23-17(18(21)22)13-6-4-3-5-7-13;/h3-9,12,17H,10-11H2,1-2H3;1H |
InChI Key |
NMQCHRIESWXCLN-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)CCN1C2=C(C=CC(=C2)Cl)OC(C1=O)C3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



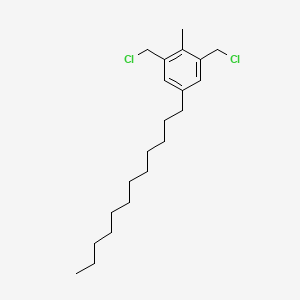
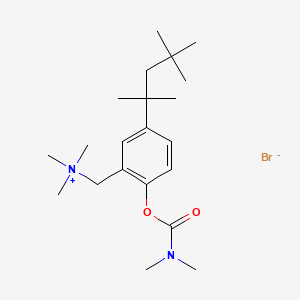
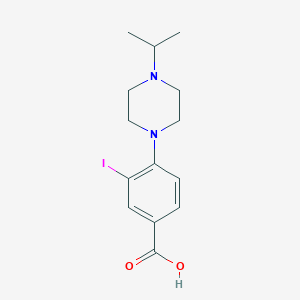
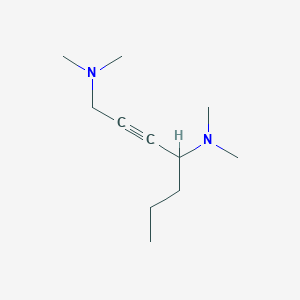
![2,7-Naphthalenedisulfonic acid, 4-[[2-amino-4-hydroxy-5-[(2-hydroxy-3,5-dinitrophenyl)azo]-3-[(4-nitrophenyl)azo]phenyl]azo]-5-hydroxy-](/img/structure/B15346295.png)
![Trimethyl[2-oxo-2-[[3-(triethoxysilyl)propyl]amino]ethyl]ammonium iodide](/img/structure/B15346315.png)
![2,4-Bis[(dimethylamino)methyl]phenol](/img/structure/B15346323.png)

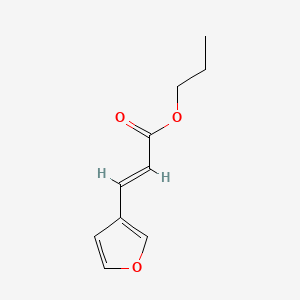
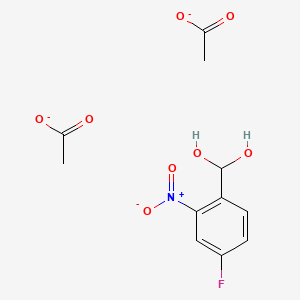
![2,6,6-Trimethylbicyclo[3.1.1]heptane-1-thiol](/img/structure/B15346347.png)
